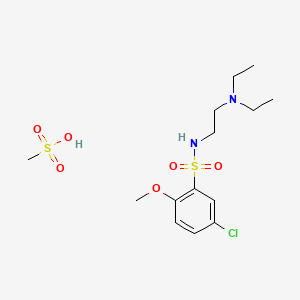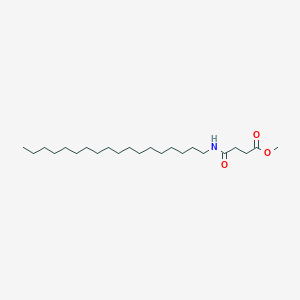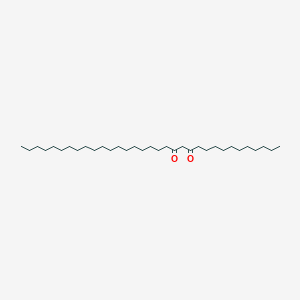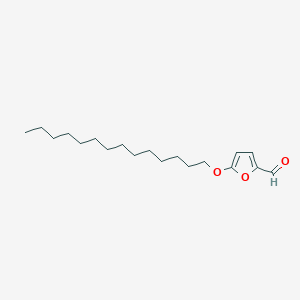![molecular formula C17H29NO3 B14520869 5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one CAS No. 62400-93-5](/img/structure/B14520869.png)
5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and are often intermediates in the biosynthesis of alkaloids . Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one involves multiple steps, including the formation of the oxane ring and the pyrrolidinone moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the biosynthesis of iridoid monoterpenoids and their role in biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridoid monoterpenoids, such as:
- (+)-iridodial lactol
- (+)-Neomatatabiol
- (2s,4s)-Alpha-Campholinic Acid
- (2Z,6Z)-varie-2,6-diene
Uniqueness
What sets 5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one apart is its unique structure, which combines an oxane ring with a pyrrolidinone moiety. This structural feature may confer specific chemical reactivity and biological activity not found in other iridoid monoterpenoids .
Properties
CAS No. |
62400-93-5 |
|---|---|
Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-[3-(oxan-2-yloxy)oct-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H29NO3/c1-2-3-4-7-15(21-17-8-5-6-13-20-17)11-9-14-10-12-16(19)18-14/h9,11,14-15,17H,2-8,10,12-13H2,1H3,(H,18,19) |
InChI Key |
BIGCMSRVZOFFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)N1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


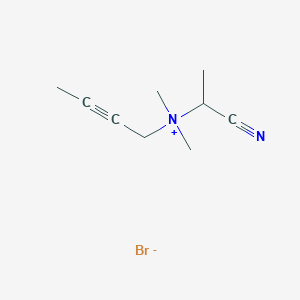
![1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-](/img/structure/B14520804.png)
![(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14520811.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)
![1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14520818.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)
